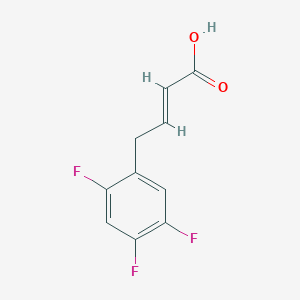![molecular formula C31H43NO6 B15293252 (3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid](/img/structure/B15293252.png)
(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid is a complex organic compound that belongs to the class of cholanic acids. This compound is characterized by the presence of a cholan-24-oic acid backbone with a 4-nitrobenzoyl ester group attached at the 3rd position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid typically involves the esterification of cholan-24-oic acid with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can significantly increase the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Reduction: Sodium hydroxide, water
Substitution: Sodium methoxide, methanol
Major Products
Oxidation: (3beta,5beta)-3-[(4-Aminobenzoyl)oxy]-cholan-24-oic Acid
Reduction: Cholan-24-oic acid and 4-nitrobenzyl alcohol
Substitution: Various substituted benzoyl derivatives
Applications De Recherche Scientifique
(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with cellular proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including the modulation of signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3beta,5beta)-3-[(4-Aminobenzoyl)oxy]-cholan-24-oic Acid
- (3beta,5beta)-3-[(4-Methoxybenzoyl)oxy]-cholan-24-oic Acid
- (3beta,5beta)-3-[(4-Hydroxybenzoyl)oxy]-cholan-24-oic Acid
Uniqueness
(3beta,5beta)-3-[(4-Nitrobenzoyl)oxy]-cholan-24-oic Acid is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C31H43NO6 |
|---|---|
Poids moléculaire |
525.7 g/mol |
Nom IUPAC |
(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-(4-nitrobenzoyl)oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C31H43NO6/c1-19(4-13-28(33)34)25-11-12-26-24-10-7-21-18-23(14-16-30(21,2)27(24)15-17-31(25,26)3)38-29(35)20-5-8-22(9-6-20)32(36)37/h5-6,8-9,19,21,23-27H,4,7,10-18H2,1-3H3,(H,33,34)/t19-,21-,23+,24+,25-,26+,27+,30+,31-/m1/s1 |
Clé InChI |
SVRJDMZNLCEDJP-DKEJFSPESA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



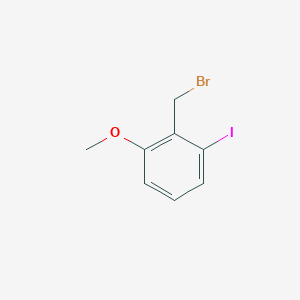
![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)
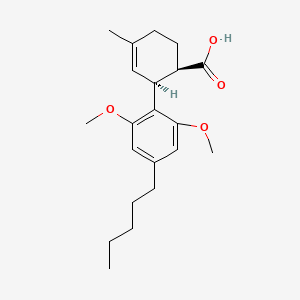
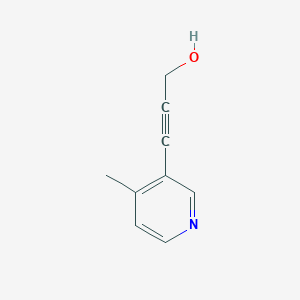
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)

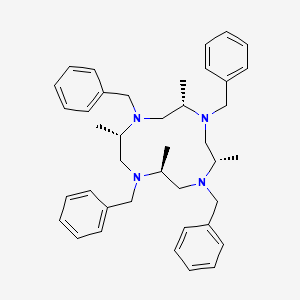
![(3-bromo-4-fluorophenyl)-[(5S)-3,3-difluoro-5-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-yl]methanone](/img/structure/B15293239.png)
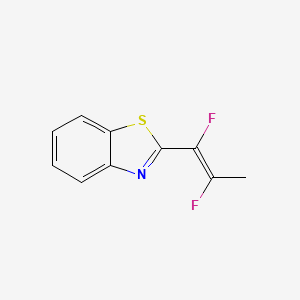
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-1-[[(4-nitrophenyl)methoxy]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15293244.png)
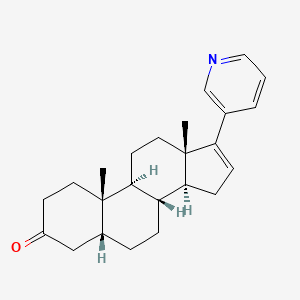
![1-[(2R,4R,5S)-4-amino-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15293257.png)
